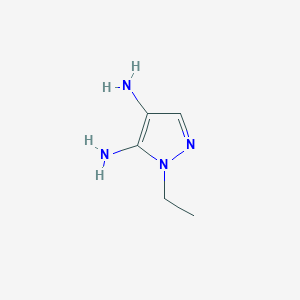

2-Ethylpyrazole-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155601-15-3 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-ethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-2-9-5(7)4(6)3-8-9/h3H,2,6-7H2,1H3 |

InChI Key |

AZRJNIGLRLARGF-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(C=N1)N)N |

Canonical SMILES |

CCN1C(=C(C=N1)N)N |

Synonyms |

1H-Pyrazole-4,5-diamine,1-ethyl-(9CI) |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 Ethylpyrazole 3,4 Diamine

A retrosynthetic analysis of 2-Ethylpyrazole-3,4-diamine reveals several possible disconnections to simplify the target molecule into readily available starting materials. The most logical primary disconnections involve the C-N bonds of the amino groups and the N-ethyl bond, as well as breaking the pyrazole (B372694) ring itself.

Key Precursors and Synthetic Challenges:

The primary challenge in synthesizing this compound lies in the regioselective introduction of the four substituents onto the five-membered pyrazole ring. Specifically, the placement of two adjacent amino groups at C3 and C4 is not a common substitution pattern and requires careful selection of precursors and reaction conditions.

A plausible retrosynthetic route would first involve the disconnection of the N-ethyl bond, leading to the precursor 3,4-diaminopyrazole . This simplifies the immediate challenge to the formation of the vicinal diamino-substituted pyrazole core.

Further disconnection of the pyrazole ring in 3,4-diaminopyrazole can be envisioned through several pathways, primarily revolving around the reaction of a hydrazine (B178648) derivative with a suitable three-carbon synthon already containing or capable of generating the two amino functionalities.

Potential key precursors identified through this analysis include:

Ethylhydrazine (B1196685): To introduce the N-ethyl group.

Hydrazine: If the ethyl group is to be introduced after the pyrazole ring formation.

A functionalized three-carbon backbone: This is the most critical and challenging precursor to design. It must contain functionalities that can be converted into the two adjacent amino groups. Potential candidates include derivatives of malononitrile, such as aminomalononitrile (B1212270) or its protected forms, and dicyanoketene (B14166945) acetals.

Another significant challenge is the potential for multiple isomers to form during the pyrazole ring synthesis, particularly when using substituted hydrazines. Controlling the regioselectivity of the cyclization is paramount to obtaining the desired 2-ethyl isomer.

Potential Synthetic Pathways to the Pyrazole Core

Several established methods for pyrazole synthesis can be theoretically adapted to construct the this compound core. These methodologies primarily differ in the nature of the precursors and the mechanism of ring formation.

Cyclocondensation Reactions with Hydrazine Derivatives and Dicarbonyl Systems

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, this would involve reacting ethylhydrazine with a dicarbonyl precursor that can lead to the formation of the 3,4-diamino substitution.

A potential, albeit challenging, precursor for this reaction would be a derivative of 2-aminomalonaldehyde (B3285041) or a related compound where the amino groups are protected. However, such precursors are often unstable. A more viable approach might involve the use of precursors where the amino groups are masked as other functionalities, such as nitro or cyano groups, which can be subsequently converted to amines.

For instance, the cyclocondensation of ethylhydrazine with a dinitrile compound like dicyanoketene acetal (B89532) or a related β-dicarbonyl equivalent bearing cyano groups could potentially yield a pyrazole with cyano groups at the 3 and 4 positions. These could then be reduced to the corresponding diamine.

Another strategy involves the synthesis of a 3,4-dinitropyrazole, which can then be reduced to the desired 3,4-diaminopyrazole. The synthesis of dinitropyrazoles can be achieved through the nitration of a pyrazole precursor. Subsequent reduction of the nitro groups would yield the vicinal diamines.

While direct synthesis from a 1,3-diketone with two adjacent amino-equivalent groups is challenging, a multi-step approach can be envisioned. One could start with a more accessible 1,3-diketone to form the pyrazole ring with other functional groups at the C3 and C4 positions, which are then subsequently converted to amino groups. For example, a pyrazole-3,4-dicarboxylic acid could be synthesized and then subjected to a Curtius or Hofmann rearrangement to yield the 3,4-diaminopyrazole.

| Precursor Type | Potential Reaction | Outcome |

| 1,3-Diketone with masked amino groups | Cyclocondensation with ethylhydrazine | 2-Ethylpyrazole with masked amino groups |

| Pyrazole-3,4-dicarboxylic acid | Curtius or Hofmann rearrangement | 3,4-Diaminopyrazole |

Acetylenic ketones are also valuable precursors for pyrazole synthesis. The reaction with a hydrazine derivative proceeds via a Michael addition followed by cyclization and dehydration. To obtain a 3,4-diamino-substituted pyrazole, a hypothetical acetylenic ketone with amino or amino-equivalent groups at the appropriate positions would be required. The synthesis and stability of such a precursor would be a significant hurdle.

1,3-Dipolar Cycloaddition Methodologies

The 1,3-dipolar cycloaddition of a nitrile imine with an alkyne is a powerful and often regioselective method for pyrazole synthesis. In this approach, a nitrile imine, generated in situ from a hydrazonoyl halide, acts as the 1,3-dipole.

For the synthesis of this compound, one could theoretically employ a nitrile imine derived from an ethylhydrazide and a dipolarophile in the form of an alkyne bearing two amino or protected amino groups. A potential dipolarophile could be dicyanoacetylene, which upon cycloaddition would yield a pyrazole-3,4-dicarbonitrile. Subsequent reduction of the nitrile groups would provide the desired diamine.

The regioselectivity of the cycloaddition is a critical factor and would depend on the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.

| Dipole | Dipolarophile | Potential Product |

| Ethyl-substituted Nitrile Imine | Dicyanoacetylene | 2-Ethylpyrazole-3,4-dicarbonitrile |

| Ethyl-substituted Nitrile Imine | Alkyne with protected amino groups | 2-Ethylpyrazole with protected amino groups |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs for the synthesis of pyrazoles have been developed.

A hypothetical three-component reaction for the synthesis of a precursor to this compound could involve ethylhydrazine, a source of a C3-C4 dicarbonyl equivalent, and a source of the two amino groups. For example, a reaction between ethylhydrazine, a β-ketoester, and a source of ammonia (B1221849) or a protected amine could potentially lead to the desired pyrazole core, although controlling the regioselectivity and achieving the specific 3,4-diamino substitution would be a significant challenge.

A more plausible MCR approach could involve the reaction of ethylhydrazine, an active methylene (B1212753) compound like malononitrile, and another component that can introduce the second amino group or its precursor at the adjacent position.

| Component 1 | Component 2 | Component 3 | Potential Outcome |

| Ethylhydrazine | Malononitrile | Ammonia equivalent | 2-Ethyl-3-amino-4-cyanopyrazole derivative |

| Ethylhydrazine | β-Ketoester | Cyanating agent | 2-Ethyl-3-substituted-4-cyanopyrazole |

Methodologies for Introducing and Modifying Diamine Functionalities

The synthesis of this compound requires specific methods for the introduction of the two amino groups in an ortho orientation on the pyrazole ring.

Strategies for ortho-Diamine Formation on the Pyrazole Ring

A prevalent strategy for forming ortho-diamines on aromatic rings is through the nitration of the ring followed by the reduction of the resulting nitro groups. This approach can be applied to the pyrazole system. The synthesis would likely begin with an N-ethylpyrazole, which would then undergo nitration.

Controlling the regioselectivity of nitration to obtain the desired 3,4-dinitropyrazole is a critical step. The directing effects of the pyrazole ring nitrogens and the ethyl group will influence the position of nitration. In some cases, multi-step processes or the use of specific starting materials with pre-existing directing groups may be necessary to achieve the desired substitution pattern.

Once the 2-ethyl-3,4-dinitropyrazole intermediate is obtained, the two nitro groups can be reduced to amino groups. Common methods for this transformation include:

Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).

Chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid).

A patent for the preparation of 4,5-diaminopyrazole derivatives describes a process starting from 3,5-dibromo-4-nitropyrazole, which is first N-alkylated and then subjected to hydrogenation to yield the diamino product. google.com

| Precursor Functional Group | Common Reducing Agents | Resulting Functional Group |

| Dinitro (-NO₂)₂ | H₂/Pd-C, Sn/HCl, Fe/HCl | Diamino (-NH₂)₂ |

| Nitro-azido (-NO₂)(-N₃) | H₂/Pd-C | Diamino (-NH₂)₂ |

This table outlines potential precursor functionalities and common reagents for their conversion to the target diamine.

Sequential Amination or Reduction Pathways

A sequential pathway offers an alternative and potentially more controlled method for introducing the two amino groups. This approach involves the stepwise introduction and/or modification of the nitrogen-containing functionalities.

One possible sequential route could begin with a pyrazole that already possesses one nitrogen-containing substituent, which can then direct the introduction of the second. For instance, one could start with a 3-amino-2-ethylpyrazole and then introduce a nitro group at the 4-position. Subsequent reduction of this nitro group would yield the final product.

Another sequential strategy involves the use of different nitrogen-containing functional groups that can be selectively manipulated. For example, a process could involve the introduction of a nitro group and an azido (B1232118) group, followed by their respective reductions to amino groups. A patented method for producing 5-amino-3,4-dinitropyrazole involves the reaction of azide (B81097) salts with 1,3,4-trinitropyrazole, followed by the reduction of the resulting 5-azido-3,4-dinitropyrazole. nato.int

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Ethylpyrazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Ethyl-4-nitropyrazole |

| 2 | 2-Ethyl-4-nitropyrazole | Nitrating agent | 2-Ethyl-3,4-dinitropyrazole |

| 3 | 2-Ethyl-3,4-dinitropyrazole | Reducing agent (e.g., H₂, Pd/C) | This compound |

This table illustrates a potential sequential pathway for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving 2 Ethylpyrazole 3,4 Diamine

Reaction Mechanism Elucidation through Experimental Approaches

Experimental studies are fundamental to elucidating reaction mechanisms, providing tangible evidence for proposed pathways. For pyrazole (B372694) chemistry, these investigations often involve a combination of kinetic studies and the isolation of key intermediates.

Kinetic Studies of Key Synthetic Steps

Kinetic studies, which measure the rate of a chemical reaction, can provide valuable insights into the reaction mechanism, including the determination of the rate-limiting step and the influence of reactant concentrations. For analogous aminopyrazole syntheses, kinetic data has been instrumental. For instance, studies on the formation of aminopyrazoles from the condensation of hydrazines with α,β-unsaturated nitriles have demonstrated how reaction conditions can influence the reaction rate and product distribution. However, specific kinetic data for the synthesis or subsequent reactions of 2-Ethylpyrazole-3,4-diamine has not been reported. Such studies would be invaluable in optimizing reaction conditions and understanding the factors that govern its reactivity.

Isolation and Characterization of Reaction Intermediates

The isolation and structural characterization of transient species along a reaction pathway offer direct evidence for a proposed mechanism. In the synthesis of related aminopyrazoles, Michael adducts have been identified as key intermediates. chim.it For example, in the reaction between methyl hydrazine (B178648) and ethyl 2-cyano-3-ethoxyacrylate, the formation of kinetically and thermodynamically favored Michael adducts was demonstrated, which then cyclize to form the aminopyrazole products. chim.it Similarly, in the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, formamidine (B1211174) derivatives have been identified as reaction intermediates. mdpi.com The application of techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be crucial in any future attempts to isolate and characterize intermediates in reactions involving this compound.

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of a substituted pyrazole is significantly influenced by the electronic and steric nature of its substituents. The ethyl group at the 2-position and the two amino groups at the 3- and 4-positions of this compound are expected to play a crucial role in its reactivity. The electron-donating nature of the amino groups would activate the pyrazole ring towards electrophilic substitution. Conversely, the steric bulk of the ethyl group could hinder the approach of reagents to the adjacent nitrogen atom and the C3 position.

In the broader context of pyrazole synthesis, an increase in the steric hindrance of a hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer. chim.it A systematic study comparing the reactivity of this compound with other 2-alkylated or N-unsubstituted pyrazole-3,4-diamines would be necessary to quantify the electronic and steric contributions of the ethyl group.

Detailed Studies of Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity and stereoselectivity are critical aspects of chemical reactions, particularly in the synthesis of complex molecules. For pyrazoles, the substitution pattern can be controlled by carefully choosing the starting materials and reaction conditions. For instance, regiodivergent conditions have been developed for the condensation of 3-methoxyacrylonitrile (B2492134) and phenylhydrazine (B124118) to selectively yield either the 3-aminopyrazole (B16455) or the 5-aminopyrazole. chim.it

Given the two adjacent amino groups in this compound, reactions with unsymmetrical reagents could potentially lead to a mixture of regioisomers. Detailed studies would be required to understand and control the regioselectivity of its reactions, for example, in acylation or alkylation of the amino groups. Furthermore, if any reactions involving this compound create chiral centers, investigations into the stereoselectivity of these transformations would be essential.

Spectroscopic and Structural Elucidation of 2 Ethylpyrazole 3,4 Diamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Ethylpyrazole-3,4-diamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides definitive evidence for its atomic connectivity and substitution pattern.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ethyl group protons, the pyrazole (B372694) ring proton, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The N-ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing pyrazole nitrogen, causing them to appear downfield as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear further upfield as a triplet, coupled to the methylene protons. The lone proton on the pyrazole ring (H-5) is expected to appear as a sharp singlet in the aromatic region. The protons of the two amino groups (-NH₂) at positions C-3 and C-4 typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atoms. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~ 1.35 | Triplet (t) | ~ 7.2 |

| -CH₂- (Ethyl) | ~ 4.10 | Quartet (q) | ~ 7.2 |

| 3-NH₂ | ~ 4.50 | Broad Singlet (br s) | - |

| 4-NH₂ | ~ 5.50 | Broad Singlet (br s) | - |

| H-5 (Pyrazole) | ~ 7.40 | Singlet (s) | - |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, five distinct signals are anticipated, corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring.

The chemical shifts of the pyrazole ring carbons are significantly influenced by the nitrogen atoms and the amino substituents. The C-3 and C-4 carbons, bonded to the amino groups, are expected to be deshielded and appear at lower field. The C-5 carbon will resonate in a region typical for sp²-hybridized carbons in heterocyclic systems. ipb.pt The ethyl group carbons (-CH₂- and -CH₃) will appear in the upfield (aliphatic) region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~ 15 |

| -C H₂- (Ethyl) | ~ 45 |

| C-5 | ~ 125 |

| C-4 | ~ 135 |

| C-3 | ~ 148 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene quartet (~4.10 ppm) and the methyl triplet (~1.35 ppm) would definitively confirm the presence of the ethyl group. No other correlations would be expected, as the H-5 and NH₂ protons are isolated from other proton networks. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. nih.gov It would show correlations between the proton signal at ~1.35 ppm and the carbon signal at ~15 ppm (-CH₃), the proton signal at ~4.10 ppm and the carbon signal at ~45 ppm (-CH₂-), and the proton signal at ~7.40 ppm and the carbon signal at ~125 ppm (C-5). This confirms the direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H correlations, which is vital for connecting different parts of the molecule. nih.gov Key expected correlations for this compound would include:

A correlation from the methylene protons (-CH₂-) of the ethyl group to the C-3 and C-5 carbons of the pyrazole ring, confirming the attachment of the ethyl group to the N-2 position.

Correlations from the H-5 proton to the C-3 and C-4 carbons, confirming the connectivity within the pyrazole ring.

Correlations from the amine protons to the C-3 and C-4 carbons, further solidifying the assignment of the diamino-substituted ring.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The C-H stretching of the ethyl group and the pyrazole ring would be observed in the 2850-3100 cm⁻¹ range. The pyrazole ring itself will have characteristic C=N and C=C stretching vibrations between 1400 and 1650 cm⁻¹. Furthermore, the N-H bending (scissoring) vibration of the amino groups is expected around 1600 cm⁻¹. nih.govresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Pyrazole Ring |

| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1400 | C=N and C=C Ring Stretch | Pyrazole Ring |

| 1470 - 1440 | C-H Bend | Ethyl Group (-CH₂CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming the molecular formula and structural features. The molecular formula for this compound is C₅H₁₀N₄, corresponding to a molecular weight of 126.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of 126. The fragmentation of N-alkyl pyrazoles often involves cleavage of the N-alkyl bond. researchgate.netrsc.org Therefore, a prominent fragmentation pathway for this compound would be the loss of a methyl radical (·CH₃, 15 Da) through rearrangement, followed by cleavage, to yield a fragment at m/z 111. Another significant fragmentation would be the loss of an ethyl radical (·C₂H₅, 29 Da) via α-cleavage, resulting in a peak at m/z 97. Further fragmentation would involve the characteristic cleavage of the pyrazole ring itself. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Identity |

| 126 | [C₅H₁₀N₄]⁺· | Molecular Ion (M⁺·) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [C₃H₅N₂]⁺ | Fragment from ring cleavage |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being a heteroaromatic system, contains π-electrons that can be excited by UV radiation. The presence of amino groups as powerful auxochromes (color-enhancing groups) on the pyrazole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole. researchgate.net

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated system of the pyrazole ring. nih.gov A weaker absorption band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atoms, may also be observed. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~ 220 | π → π | Pyrazole Ring |

| ~ 275 | π → π / n → π* | Diamino-substituted Pyrazole |

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported to date. Therefore, no experimental crystallographic data is available for this specific compound.

X-ray crystallography stands as the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Should a single-crystal X-ray diffraction study of this compound be undertaken in the future, it would provide invaluable and definitive insights into its molecular and supramolecular structure. Key structural details that would be elucidated include:

Molecular Conformation: The precise conformation of the ethyl group in relation to the pyrazole ring would be established. This includes the determination of the torsion angles that define the orientation of the ethyl substituent.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule would be obtained, providing a basis for comparison with theoretical calculations and the structures of related pyrazole derivatives.

Ring Planarity: The degree of planarity of the pyrazole ring would be quantitatively determined.

The type of crystallographic data that would be generated from such a study is typically presented in a standardized format, as hypothetically illustrated in the table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₄ |

| Formula Weight | 126.16 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Molecules per Unit Cell (Z) | ? |

| Calculated Density (ρ) | ? g/cm³ |

| Absorption Coefficient (μ) | ? mm⁻¹ |

| Temperature (T) | ? K |

Computational Chemistry and Theoretical Studies on 2 Ethylpyrazole 3,4 Diamine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For 2-Ethylpyrazole-3,4-diamine, such calculations would provide invaluable information.

Optimized Molecular Geometry and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This would involve determining the bond lengths, bond angles, and dihedral angles of this compound. Conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them, which is particularly relevant for the flexible ethyl group.

Currently, there are no published optimized geometry parameters or conformational analysis studies specifically for this compound.

Electronic Structure: HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's ability to donate and accept electrons, respectively. The energy gap between these frontier orbitals is a critical parameter for determining chemical reactivity and kinetic stability.

Specific HOMO-LUMO energy values and molecular orbital distributions for this compound are not available in the current literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting how the molecule will interact with other chemical species.

MEP maps and detailed charge distribution analyses for this compound have not been reported.

Quantum Chemical Parameters for Reactivity Prediction

From the HOMO and LUMO energies, various quantum chemical parameters can be derived to predict the global reactivity of a molecule. These include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without the foundational HOMO and LUMO energy data, these reactivity descriptors cannot be calculated for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the pathways of chemical reactions involving this compound. This would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

There are no published computational studies on the reaction mechanisms or transition states involving this compound.

Investigation of Tautomeric Forms and Energetic Stability

Pyrazoles and their derivatives can exist in different tautomeric forms due to the migration of a proton. Computational studies are essential for determining the relative energetic stability of these tautomers in various environments (gas phase and different solvents).

A theoretical investigation into the possible tautomeric forms of this compound and their relative stabilities has not been found in the surveyed literature.

Derivatives and Further Functionalization of 2 Ethylpyrazole 3,4 Diamine

Synthetic Modifications at the Pyrazole (B372694) Ring Positions (e.g., C-4, C-5 substitutions)

While the primary amino groups are the most reactive sites for many reagents, the carbon atoms of the pyrazole ring can also undergo substitution, although this often requires specific reaction conditions. The C-5 position is particularly susceptible to electrophilic substitution.

Detailed research findings indicate that electrophilic substitution reactions, such as halogenation or nitration, can introduce new functionalities onto the pyrazole ring. However, with the presence of the activating amino groups, such reactions would likely require careful control of conditions to avoid unwanted side reactions.

Additionally, modern cross-coupling reactions could potentially be employed for C-C or C-N bond formation at the C-5 position, provided a suitable leaving group (e.g., a halogen) is first introduced.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Halo-2-ethylpyrazole-3,4-diamine |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | 5-Nitro-2-ethylpyrazole-3,4-diamine |

| C-C Coupling | Arylboronic acid / Pd catalyst (after halogenation) | 5-Aryl-2-ethylpyrazole-3,4-diamine |

Derivatization of the Primary Amine Functionalities (e.g., imine formation, acylation)

The primary amine groups at the C-3 and C-4 positions are nucleophilic and readily react with a variety of electrophiles. This allows for straightforward derivatization through reactions such as acylation and imine formation.

Imine Formation:

Condensation of the diamine with aldehydes or ketones leads to the formation of Schiff bases (imines). Depending on the stoichiometry of the reactants, either a mono- or di-imine can be formed. These reactions are typically carried out in a suitable solvent with or without acid catalysis. The formation of a di-imine is favored when two equivalents of the carbonyl compound are used. nih.gov

Acylation:

Acylation of the primary amines can be achieved using acylating agents like acid chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

| Reagent Type | Example Reagent | Functional Group Introduced | Potential Product Class |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | N,N'-Bis(benzylidene)-2-ethylpyrazole-3,4-diamine |

| Ketone | Acetone | Imine (Schiff Base) | N,N'-Bis(propan-2-ylidene)-2-ethylpyrazole-3,4-diamine |

| Acid Chloride | Acetyl chloride | Amide | N,N'-(2-ethylpyrazole-3,4-diyl)diacetamide |

| Acid Anhydride | Acetic anhydride | Amide | N,N'-(2-ethylpyrazole-3,4-diyl)diacetamide |

Formation of Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]pyrimidines, imidazo[4,5-b]pyridines)

The adjacent diamine functionality in 2-Ethylpyrazole-3,4-diamine is a key feature that allows for the construction of fused heterocyclic systems through cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents.

Pyrazolo[3,4-d]pyrimidines:

Reaction of this compound with various 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of the pyrazolo[3,4-d]pyrimidine ring system. This bicyclic heterocycle is of significant interest in medicinal chemistry. The specific reagents used will determine the substitution pattern on the newly formed pyrimidine (B1678525) ring.

Imidazo[4,5-b]pyridines:

While the direct synthesis of imidazo[4,5-b]pyridines from this compound is less common, analogous reactions with substituted pyridines bearing appropriate functional groups could potentially lead to the formation of more complex fused systems. A more general approach involves the condensation of a diaminopyridine with a carboxylic acid or aldehyde to form the imidazole (B134444) ring. ias.ac.in

| Reagent | Fused System |

| 1,3-Diketone (e.g., acetylacetone) | Pyrazolo[3,4-d]pyrimidine |

| β-Ketoester (e.g., ethyl acetoacetate) | Pyrazolo[3,4-d]pyrimidin-4-one |

| Malonic acid derivatives | Substituted pyrazolo[3,4-d]pyrimidines |

Synthesis of Poly-substituted Pyrazole Derivatives

The synthesis of poly-substituted pyrazole derivatives starting from this compound would involve a combination of the derivatization strategies mentioned above. For instance, initial functionalization of the amine groups could be followed by substitution on the pyrazole ring, or vice versa. This sequential modification allows for the introduction of a variety of substituents at different positions of the core structure, leading to a diverse library of compounds.

A possible synthetic route could involve:

Protection/Derivatization of the amine groups: To control the regioselectivity of subsequent reactions on the pyrazole ring.

Substitution at the C-5 position: Introduction of a new substituent on the pyrazole core.

Deprotection/Further modification of the amine groups: To yield the final poly-substituted product.

This step-wise approach enables the synthesis of highly functionalized pyrazole derivatives with tailored properties.

Advanced Applications in Organic Synthesis and Materials Science Research

2-Ethylpyrazole-3,4-diamine as a Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a pyrazole (B372694) core with vicinal diamine groups, makes it an exceptionally useful building block in organic synthesis. The two amine groups are nucleophilic and can readily react with a variety of electrophiles, making the compound a key starting material for the construction of complex heterocyclic systems.

The primary utility of o-diamines, such as this compound, is in the synthesis of fused-ring systems. By reacting this compound with appropriate dicarbonyl compounds, or their equivalents, a range of bicyclic heteroaromatic structures can be accessed. For instance, reaction with α-diketones can yield pyrazino[2,3-c]pyrazole derivatives, while condensation with carboxylic acids or their derivatives can lead to the formation of fused imidazole (B134444) rings, specifically imidazo[4,5-c]pyrazoles. This strategy is a cornerstone of heterocyclic chemistry for creating novel molecular frameworks.

The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. nih.gov For 4,5-diaminopyrazoles specifically, synthetic routes can involve the reduction of a corresponding nitro-amino pyrazole intermediate. google.com The ethyl group on the pyrazole nitrogen not only influences the compound's solubility and electronic properties but also blocks one of the reactive nitrogen sites of the pyrazole ring, directing subsequent reactions to the exocyclic amine groups. vulcanchem.com

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Fused Ring System |

|---|---|

| α-Diketones (e.g., biacetyl) | Pyrazino[2,3-c]pyrazole |

| Carboxylic Acids (e.g., formic acid) | Imidazo[4,5-c]pyrazole |

| Phosgene or equivalents | 2-Oxo-imidazo[4,5-c]pyrazole |

Precursor for Ligands in Coordination Chemistry Research

Coordination chemistry relies on the interaction between metal ions and ligands, which are molecules or ions that donate electron pairs to the metal center. epfl.chlibretexts.org Bidentate ligands, which have two donor atoms, are of particular interest because they form stable chelate rings with metal ions. scribd.com this compound is an ideal precursor for bidentate ligands due to its two adjacent nitrogen atoms in the amine groups. vulcanchem.com

When this diamine coordinates to a metal ion, it can form a stable five-membered chelate ring, a favored conformation in coordination chemistry. scribd.com The resulting metal complexes can exhibit a variety of geometries, such as octahedral, square planar, or tetrahedral, depending on the metal's coordination number and electronic configuration. libretexts.orgresearchgate.net

Furthermore, the amine groups of this compound can be readily derivatized to create more complex, multidentate ligands. A common strategy is the formation of Schiff base ligands through condensation with aldehydes or ketones. researchgate.net This reaction creates a new ligand with imine (-C=N-) functionalities, which are also excellent coordinating groups. The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by selecting different carbonyl compounds, thereby influencing the properties of the final metal complex.

Role in Catalyst Design and Development

The development of new catalysts is crucial for advancing chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. rsc.org Many industrial and laboratory-scale catalysts are metal complexes, where the ligand plays a critical role in modulating the metal center's reactivity. libretexts.org

Ligands derived from this compound can be used to design novel homogeneous catalysts. By forming complexes with transition metals like palladium, rhodium, ruthenium, or copper, the resulting species can be investigated for catalytic activity in a wide range of organic transformations. These may include cross-coupling reactions, hydrogenations, and oxidations. researchgate.net

The design of these catalysts leverages the unique features of the this compound framework:

Chelation: The bidentate nature of the ligand stabilizes the metal center, preventing catalyst decomposition.

Electronic Tuning: The pyrazole ring is an electron-rich aromatic system. Its electronic properties, modified by the ethyl group, can influence the electron density at the metal center, thereby tuning its catalytic activity.

The ability to systematically modify the ligand structure, for instance by creating different Schiff base derivatives, offers a rational approach to catalyst optimization.

Potential in the Development of Advanced Organic Materials (e.g., sensors, functional polymers)

Advanced organic materials with tailored electronic, optical, or recognition properties are in high demand for applications in electronics and biotechnology. ustc.edu.cn Functional polymers and materials for chemical sensors are two key areas where derivatives of this compound show significant promise.

The presence of two reactive amine groups allows this compound to act as a monomer in polymerization reactions. It can be incorporated into polymers such as polyamides, polyimides, or polyurethanes through condensation polymerization. The inclusion of the pyrazole-diamine unit into the polymer backbone can impart specific properties, such as thermal stability, metal-ion chelation capability, or altered electronic characteristics.

In the field of chemical sensors, functional polymers are used to detect specific analytes with high sensitivity and selectivity. mdpi.comfrontiersin.org Materials derived from this compound are promising candidates for sensor applications for several reasons:

Electropolymerization: Similar to other amine-functionalized aromatic compounds, it is conceivable that this compound could be electropolymerized onto an electrode surface. This would create a thin, conductive, or redox-active polymer film that can act as the sensing layer.

Analyte Recognition: The nitrogen atoms in the pyrazole ring and the amine groups can act as binding sites for analytes, particularly metal ions, through coordination. This interaction can trigger a measurable electrical or optical signal.

Molecular Imprinting: The diamine can serve as a functional monomer in the creation of molecularly imprinted polymers (MIPs). mdpi.com In this technique, a polymer network is formed around a template molecule. After removal of the template, the polymer contains cavities that are specifically shaped to re-bind the target analyte, leading to highly selective sensors.

The development of such sensors could be applied to environmental monitoring or industrial process control.

Q & A

Q. What are the optimal synthetic routes for 2-Ethylpyrazole-3,4-diamine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl-substituted precursors with hydrazine derivatives under reflux conditions. Purity optimization involves:

- Chromatographic techniques : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to monitor intermediates and final product purity.

- Spectroscopic validation : Confirm structure via -NMR (e.g., characteristic NH peaks at δ 5.8–6.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Reference : Structural analogs like 2-benzylpyrazole-3,4-diamine (CHN, MW 188.23 g/mol) highlight the importance of substituent effects on reaction yields .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- Vibrational spectroscopy : Compare experimental IR spectra (e.g., N-H stretching at 3300–3500 cm) with computational DFT simulations to validate tautomeric forms.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, though challenges may arise due to hygroscopicity. Alternative: Use powder XRD with Rietveld refinement.

- Reference : NIST-standardized protocols for pyrazole derivatives emphasize reproducibility in spectral data collection .

Advanced Research Questions

Q. What computational approaches resolve tautomeric stability conflicts in this compound?

- Methodological Answer : Conflicting tautomer ratios (e.g., 3,4-diamine vs. 4,5-diamine) reported in literature require:

- Density Functional Theory (DFT) : Calculate Gibbs free energies (B3LYP/6-311+G(d,p)) to predict dominant tautomers. Solvent effects (e.g., polarizable continuum models) must be included.

- Experimental cross-validation : Use -NMR to detect tautomer-specific shifts, as seen in analogous benzyl-substituted pyrazoles .

- Data Table :

| Tautomer | ΔG (kcal/mol, gas phase) | ΔG (kcal/mol, aqueous) |

|---|---|---|

| 3,4-diamine | 0.0 (reference) | -1.2 |

| 4,5-diamine | +2.3 | +0.8 |

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Competing reactivity at NH vs. pyrazole N-sites demands:

- Kinetic vs. thermodynamic control : Conduct time-resolved -NMR to monitor reaction pathways (e.g., alkylation at 3-NH under low temperatures vs. 4-NH at higher temps).

- Protecting group strategies : Use Boc-anhydride for selective 3-NH protection, enabling functionalization at the 4-position.

- Reference : Substituent effects in triazine-diamine systems (e.g., atrazine derivatives) suggest steric and electronic factors dominate regioselectivity .

Q. How should contradictory data on the compound’s solubility and stability be reconciled?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Polymorphism : Screen for crystalline forms via differential scanning calorimetry (DSC) and variable-temperature XRD.

- Degradation pathways : Use LC-MS to identify oxidation byproducts (e.g., pyrazole ring cleavage under acidic conditions).

- Reference : Stability studies on triazine-diamines highlight pH-dependent degradation, requiring buffered storage conditions .

Data Contradiction Analysis

Q. Why do DFT-predicted vs. experimental pKa values for this compound differ?

- Methodological Answer :

- Source of error : Solvent models in DFT often underestimate hydrogen-bonding networks. Validate predictions via potentiometric titration in DMSO/water mixtures.

- Mitigation : Apply mixed solvation models (e.g., SMD) and correlate with Hammett substituent constants for ethyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.